molecular formula C13H10ClN5O3 B10924390 5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B10924390
M. Wt: 319.70 g/mol
InChI Key: BDBRMWINGFKOCH-UHFFFAOYSA-N
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Description

5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. The compound consists of a pyrazole ring substituted with a chloro and ethyl group, a nitrophenyl group, and an oxadiazole ring. These structural elements contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a β-keto ester or β-diketone under acidic or basic conditions.

    Substitution reactions: The chloro and ethyl groups are introduced through electrophilic substitution reactions on the pyrazole ring.

    Formation of the oxadiazole ring: The oxadiazole ring is formed by the cyclization of a suitable precursor, such as a hydrazide or amidoxime, with a carboxylic acid derivative.

    Coupling with the nitrophenyl group: The final step involves the coupling of the oxadiazole ring with the nitrophenyl group through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: The nitro group on the phenyl ring can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a metal catalyst.

    Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium or platinum catalyst, sodium borohydride, and iron powder with hydrochloric acid.

    Substitution: Common nucleophiles include primary and secondary amines, thiols, and alkoxides.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Amino derivatives of the phenyl ring.

    Substitution: Various substituted pyrazole derivatives, depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. Potential mechanisms include:

    Inhibition of enzymes: The compound may inhibit key enzymes involved in cellular processes, leading to antimicrobial or anticancer effects.

    Interaction with DNA: The compound may intercalate into DNA, disrupting replication and transcription processes.

    Modulation of signaling pathways: The compound may affect signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chloro-1-methyl-1H-pyrazol-3-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole: Similar structure but with a methyl group instead of an ethyl group.

    5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-3-(4-aminophenyl)-1,2,4-oxadiazole: Similar structure but with an amino group instead of a nitro group.

    5-(4-bromo-1-ethyl-1H-pyrazol-3-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole: Similar structure but with a bromo group instead of a chloro group.

Uniqueness

5-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole is unique due to the specific combination of substituents on the pyrazole and phenyl rings, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C13H10ClN5O3

Molecular Weight

319.70 g/mol

IUPAC Name

5-(4-chloro-1-ethylpyrazol-3-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C13H10ClN5O3/c1-2-18-7-10(14)11(16-18)13-15-12(17-22-13)8-3-5-9(6-4-8)19(20)21/h3-7H,2H2,1H3

InChI Key

BDBRMWINGFKOCH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-])Cl

Origin of Product

United States

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